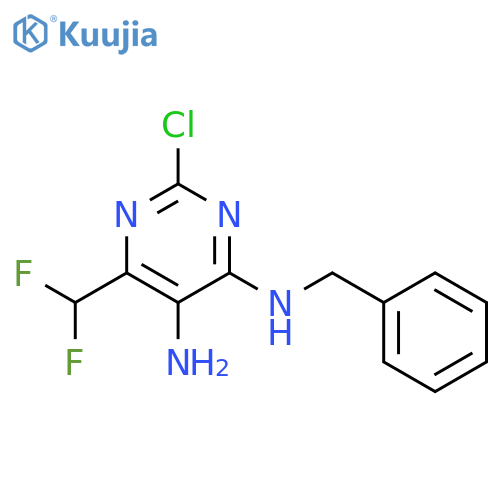

Cas no 1706444-62-3 (N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine)

1706444-62-3 structure

商品名:N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine

CAS番号:1706444-62-3

MF:C12H11ClF2N4

メガワット:284.692347764969

CID:5161707

N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine 化学的及び物理的性質

名前と識別子

-

- N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine

-

- インチ: 1S/C12H11ClF2N4/c13-12-18-9(10(14)15)8(16)11(19-12)17-6-7-4-2-1-3-5-7/h1-5,10H,6,16H2,(H,17,18,19)

- InChIKey: IWCCNTWDDSSOGD-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(C(F)F)=C(N)C(NCC2=CC=CC=C2)=N1

N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM508117-1g |

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine |

1706444-62-3 | 97% | 1g |

$725 | 2023-02-02 |

N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1706444-62-3 (N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量